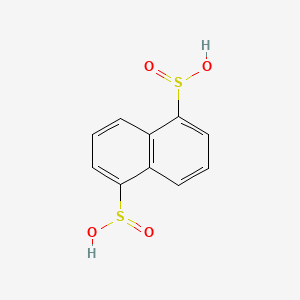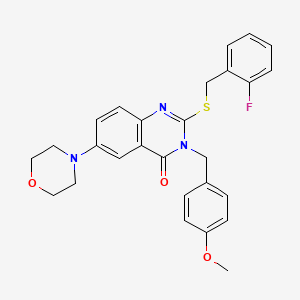![molecular formula C14H16N2O2 B2489732 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol CAS No. 2379978-75-1](/img/structure/B2489732.png)
1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol, also known as BMH, is a chemical compound that has been widely used in scientific research. It is a potent and selective irreversible inhibitor of monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. The inhibition of MAO enzymes by BMH leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on behavior, mood, and cognition.
Mecanismo De Acción
1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol irreversibly binds to the active site of MAO enzymes, forming a covalent bond with the flavin adenine dinucleotide (FAD) cofactor. This results in the permanent inactivation of the enzyme, leading to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. The exact mechanism of 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol binding to MAO enzymes is still under investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol depend on the specific MAO enzyme that is inhibited. For example, inhibition of MAO-A leads to an increase in the levels of serotonin, which can have anxiolytic and antidepressant effects. Inhibition of MAO-B leads to an increase in the levels of dopamine, which can have motor and cognitive enhancing effects. However, the inhibition of MAO-B can also lead to the accumulation of toxic metabolites, such as 1-methyl-4-phenylpyridinium (MPP+), which can cause neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol in lab experiments is its high potency and selectivity for MAO enzymes. This allows for precise and specific inhibition of these enzymes, without affecting other enzymes or receptors. Another advantage is the irreversible nature of 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol binding to MAO enzymes, which allows for long-lasting effects on neurotransmitter levels. However, one limitation of using 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol is its irreversible binding to MAO enzymes, which can make it difficult to reverse the effects of the inhibitor. Additionally, the accumulation of toxic metabolites, such as MPP+, can limit the use of 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol in certain experiments.
Direcciones Futuras
There are several future directions for 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol research. One direction is the development of novel 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol analogs that have improved selectivity and potency for MAO enzymes. Another direction is the investigation of the effects of MAO inhibition on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Additionally, the role of 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and Parkinson's disease, warrants further investigation. Finally, the use of 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol in combination with other pharmacological agents, such as selective serotonin reuptake inhibitors (SSRIs), may have synergistic effects on neurotransmitter levels and behavior.
Métodos De Síntesis
The synthesis of 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol involves the reaction of 2-aminobenzoxazole with cyclohex-2-en-1-one in the presence of formaldehyde and hydrogen chloride. The resulting product is then treated with sodium hydroxide to yield 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol. The purity of 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol can be increased by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol has been extensively used in scientific research as a tool to investigate the role of MAO enzymes in various physiological and pathological conditions. For example, 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol has been used to study the effects of MAO inhibition on depression, anxiety, and Parkinson's disease. 1-[(1,3-Benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol has also been used to investigate the role of MAO enzymes in the metabolism of dietary amines, such as tyramine and phenylethylamine, which can cause hypertensive crisis in individuals taking MAO inhibitors.
Propiedades
IUPAC Name |
1-[(1,3-benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-14(8-4-1-5-9-14)10-15-13-16-11-6-2-3-7-12(11)18-13/h2-4,6-8,17H,1,5,9-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNPUMPQBFIUTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC2=NC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(1,3-Benzoxazol-2-yl)amino]methyl}cyclohex-2-en-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2,2-Bis(furan-2-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2489649.png)
![4-[(2-Piperidino-1,3-thiazol-5-yl)methyl]morpholine](/img/structure/B2489650.png)
![(3-Aminothieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B2489651.png)


![2-Ethyl-4,7,8-trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2489656.png)
![Methyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2489658.png)


![N-[(2-Chlorophenyl)-(4-methylphenyl)methyl]acetamide](/img/structure/B2489664.png)
![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2,4-dimethylbenzamide](/img/structure/B2489665.png)

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2489670.png)
